Intramolecular Hydrogen‑Bond Strength: 3‑Nitro‑2‑naphthylamine vs. Non‑Adjacent Isomers
3‑Nitro‑2‑naphthylamine (adjacent NH₂/NO₂) forms a six‑membered intramolecular hydrogen‑bonded chelate. Bryson and Werner (1960) measured the N–H stretching frequency decrease upon changing solvent from CCl₄ to pyridine for all 14 mononitronaphthylamines. For the ten non‑adjacent isomers, the decrease was approximately uniform (full solvent‑solute H‑bonding). For the four adjacent isomers – including 3‑nitro‑2‑naphthylamine – the decrease was about half of the value observed for the non‑adjacent group, indicating that intramolecular H‑bonding competes with and reduces the extent of intermolecular solvent‑solute H‑bonding . This is a direct head‑to‑head comparison within the same study.
| Evidence Dimension | N–H stretching frequency decrease (Δν) upon changing solvent from CCl₄ to pyridine |
|---|---|
| Target Compound Data | Δν ≈ ½ × Δν_non‑adjacent (exact cm⁻¹ values reported in the paper’s tables) |
| Comparator Or Baseline | Ten non‑adjacent mononitronaphthylamine isomers (Δν = full decrease, uniform across the group) |
| Quantified Difference | ≈ 2‑fold smaller Δν for 3‑nitro‑2‑naphthylamine vs. non‑adjacent isomers |
| Conditions | Solvents: carbon tetrachloride (inert) and pyridine (H‑bond acceptor); IR spectroscopy of N–H stretching region; all 14 isomers measured under identical conditions. |
Why This Matters
Confirms a structurally encoded property – intramolecular H‑bonding – that non‑adjacent isomers entirely lack; this property directly influences solubility, partitioning, and reactivity, making the isomer non‑substitutable in applications where H‑bonding character is critical.
- [1] Bryson, A.; Werner, R. L. (1960) Intramolecular Hydrogen Bonding in Mononitronaphthylamines. Australian Journal of Chemistry, 13(4), 456–462. DOI: 10.1071/CH9600456. View Source
